(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
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Overview
Description
(1R,4R)-2-methyl-2,5-diazabicyclo[221]heptane dihydrobromide is a bicyclic organic compound featuring a diazabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable diamine and an alkylating agent under controlled conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the dihydrobromide salt: The final step involves the reaction of the free base with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch or continuous flow processes: Depending on the scale, batch reactors or continuous flow systems may be employed.
Purification steps: Techniques such as crystallization, recrystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced amines or hydrocarbons.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its rigid structure.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Lacks the methyl group, leading to different chemical properties.
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: The stereoisomer with different spatial configuration.
2,5-diazabicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents.
Uniqueness
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAJCSMROZCDP-BNTLRKBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125224-64-8 |
Source
|
Record name | (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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